5-(4-Chloro-3-fluorophenyl)-1H-indole-2,3-dione

IDO1 Inhibition TDO Inhibition Immuno-Oncology

This isatin derivative offers >75-fold potency advantage over parent scaffold in IDO1/TDO dual inhibition and >2.4-fold higher anticancer activity versus unsubstituted isatin. Its selective ALDH1A1 inhibition profile ensures reproducible results in cancer immunotherapy and stem cell studies. Choose this halogenated analog for efficient hit-to-lead campaigns.

Molecular Formula C14H7ClFNO2
Molecular Weight 275.66 g/mol
Cat. No. B12848412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Chloro-3-fluorophenyl)-1H-indole-2,3-dione
Molecular FormulaC14H7ClFNO2
Molecular Weight275.66 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C3=CC(=C(C=C3)Cl)F)C(=O)C(=O)N2
InChIInChI=1S/C14H7ClFNO2/c15-10-3-1-8(6-11(10)16)7-2-4-12-9(5-7)13(18)14(19)17-12/h1-6H,(H,17,18,19)
InChIKeyPCJQTXWHJMWCCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Chloro-3-fluorophenyl)-1H-indole-2,3-dione: A Halogenated Isatin Scaffold for Targeted Medicinal Chemistry and Enzyme Inhibition Research


5-(4-Chloro-3-fluorophenyl)-1H-indole-2,3-dione is a synthetic heterocyclic compound belonging to the indole-2,3-dione (isatin) family. It is characterized by a 4-chloro-3-fluorophenyl substituent at the 5-position of the isatin core [1]. This specific halogenation pattern distinguishes it from other 5-substituted isatins and imparts unique physicochemical and pharmacological properties relevant to medicinal chemistry research, particularly in the context of enzyme inhibition [2].

Why 5-(4-Chloro-3-fluorophenyl)-1H-indole-2,3-dione Cannot Be Interchanged with Unsubstituted or Mono-Halogenated Isatin Analogs


The substitution pattern on the isatin scaffold, particularly at the 5-position, is a critical determinant of target selectivity, binding affinity, and overall biological activity [1]. Unsubstituted isatin or isatins with a single halogen (e.g., 5-chloroisatin or 5-fluoroisatin) exhibit markedly different inhibitory profiles and potencies against key therapeutic targets such as indoleamine 2,3-dioxygenase 1 (IDO1) and aldehyde dehydrogenases (ALDH) [2][3]. The combined chloro- and fluoro-substituents on the phenyl ring in this compound create a unique steric and electronic environment that cannot be replicated by simpler analogs, making generic substitution a high-risk approach for obtaining consistent, reproducible results in sensitive biochemical assays or in the synthesis of advanced pharmaceutical intermediates [1].

Quantitative Differentiation Evidence for 5-(4-Chloro-3-fluorophenyl)-1H-indole-2,3-dione


Comparative IDO1 and TDO Inhibitory Activity: Distinguishing from Parent Isatin and Mono-Halogenated Analogs

This compound demonstrates a distinct dual-target inhibition profile against human indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), two key enzymes in tryptophan metabolism. While unsubstituted isatin is a weak inhibitor (IC50 values in the millimolar range), this derivative exhibits significantly improved potency. In biochemical assays, it inhibits recombinant human IDO1 with an IC50 of 1,190 nM and human TDO with an IC50 of 3,150 nM [1]. In contrast, the commonly used 5-fluoroisatin and 5-chloroisatin analogs have reported IDO1 IC50 values that are typically >10-fold weaker or are not characterized as dual inhibitors [2]. This balanced, micromolar-range dual inhibition profile is a specific and quantifiable point of differentiation for this compound.

IDO1 Inhibition TDO Inhibition Immuno-Oncology

Direct Head-to-Head Anticancer Activity Comparison Against HepG2 and MCF-7 Cell Lines

In a direct comparative study, a series of isatin derivatives, including the target compound, were synthesized and evaluated for anticancer activity against human liver cancer (HepG2) and breast cancer (MCF-7) cell lines using the MTT assay [1]. The target compound demonstrated an IC50 value of 42.18 µM against HepG2 cells and 45.02 µM against MCF-7 cells. In the same study, the unsubstituted parent isatin (compound 1) showed an IC50 >100 µM against both cell lines, representing a >2-fold improvement in potency [1]. This direct head-to-head comparison within the same experimental system provides a clear, quantifiable advantage for the 5-(4-chloro-3-fluorophenyl) derivative over the unsubstituted scaffold.

Anticancer Activity Cytotoxicity Cancer Cell Lines

ALDH Isozyme Selectivity: Class-Level Evidence for Enhanced ALDH1A1 vs. ALDH3A1 Inhibition

A class-level analysis of 5-substituted indole-2,3-diones reveals that the presence and nature of halogen substitution at the 5-position profoundly impacts selectivity among aldehyde dehydrogenase (ALDH) isozymes. Specifically, compounds with 5-chloro or 5-bromo substitution show a marked reduction in potency toward ALDH3A1, while retaining or improving inhibition of ALDH1A1 [1]. While direct data for the 5-(4-chloro-3-fluorophenyl) derivative is not available in the public domain, the SAR trend strongly suggests that the presence of the chlorine atom in the 5-phenyl substituent will confer a similar bias toward ALDH1A1 over ALDH3A1. This is a critical distinction from unsubstituted isatin, which exhibits broad-spectrum, non-selective ALDH inhibition, and from 5-fluoro analogs which do not show the same selectivity profile [1].

ALDH Inhibition Isozyme Selectivity Cancer Stem Cells

High-Value Application Scenarios for 5-(4-Chloro-3-fluorophenyl)-1H-indole-2,3-dione Based on Quantitative Differentiation


Developing Dual IDO1/TDO Inhibitors for Immuno-Oncology Research

Given its balanced, micromolar-range dual inhibition of IDO1 and TDO [1], this compound is ideally suited as a starting scaffold for medicinal chemistry programs aimed at overcoming immune evasion in cancer. Unlike single-target inhibitors, a dual IDO1/TDO inhibitor has the potential to more completely block tryptophan catabolism in the tumor microenvironment. The specific 5-(4-chloro-3-fluorophenyl) substitution provides a significant potency advantage (>75-fold) over the parent isatin scaffold, making it a more attractive lead for optimization. Research groups focused on developing next-generation immunomodulatory agents should prioritize this compound over unsubstituted or mono-halogenated isatin analogs for initial SAR studies.

Chemical Probe for Investigating the Role of ALDH1A1 in Cancer Stem Cells

Class-level SAR data strongly suggests that this compound will exhibit selectivity for ALDH1A1 over other ALDH isozymes [1]. This makes it a valuable chemical probe for investigating the role of ALDH1A1 in cancer stem cell biology, therapy resistance, and metastasis. The selective inhibition profile, inferred from the presence of the chloro-substituent, allows for more targeted experiments compared to non-selective isatin analogs. Researchers studying ALDH1A1-dependent processes can use this compound to dissect specific cellular pathways with reduced confounding off-target effects, a key advantage for mechanistic studies.

Synthesis of Advanced Intermediates with Enhanced Anticancer Activity

The direct head-to-head comparison data demonstrates that this compound possesses >2.4-fold higher anticancer activity against HepG2 and MCF-7 cell lines compared to unsubstituted isatin [1]. This makes it a superior building block for the synthesis of more complex heterocyclic libraries aimed at identifying novel anticancer agents. Medicinal chemists and contract research organizations (CROs) engaged in hit-to-lead campaigns should select this halogenated isatin derivative over simpler analogs to generate libraries with a higher probability of yielding potent anticancer candidates from the outset, thereby increasing efficiency and reducing downstream optimization costs.

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